tert-Butyl (1-carbamoylcyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-carbamoylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(7(11)13)5-4-6-10/h4-6H2,1-3H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWXLSANAOPIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition Reactions
Photochemical or thermal [2+2] cycloadditions between alkenes offer a direct route to cyclobutane derivatives. For example, ultraviolet light-induced dimerization of substituted alkenes yields bicyclic intermediates, which can be functionalized post-formation. However, stereochemical control remains a limitation, often requiring chiral catalysts or directing groups.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM of dienes provides stereoselective access to cyclobutanes. Grubbs catalysts (e.g., Ru-based complexes) enable the formation of strained rings with moderate yields. For instance, RCM of 1,5-dienes generates cyclobutane frameworks, which can subsequently undergo oxidation or amination to introduce functional groups.
Introduction of the Carbamate Protecting Group
The Boc (tert-butoxycarbonyl) group is universally employed for amine protection due to its stability under basic conditions and ease of removal under acidic conditions.
Boc Protection of Cyclobutane Amines
Aminocyclobutane intermediates, such as 1-aminocyclobutanecarboxylic acid, are protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or 4-dimethylaminopyridine). Typical conditions involve dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 1–12 hours, yielding Boc-protected amines in >80% purity.
Example Protocol
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Dissolve 1-aminocyclobutanecarboxylic acid (1.0 equiv) in anhydrous DCM.
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Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
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Stir at room temperature for 6 hours.
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Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Carbamoyl Group Installation
The carbamoyl (-NH₂CO-) moiety is introduced via amidation or isocyanate trapping.
Carboxylic Acid to Carbamoyl Conversion
Cyclobutane carboxylic acids are activated to acid chlorides (e.g., using thionyl chloride or oxalyl chloride) and reacted with ammonia.
Stepwise Procedure
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Treat Boc-protected cyclobutanecarboxylic acid (1.0 equiv) with SOCl₂ (2.0 equiv) in DCM at 0°C for 1 hour.
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Remove excess SOCl₂ under vacuum.
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Add concentrated NH₄OH dropwise at -20°C, stir for 2 hours.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Curtius Rearrangement
Acyl azides, derived from carboxylic acids, undergo thermal decomposition to isocyanates, which react with amines or water to form carbamates or ureas. For tert-Butyl (1-carbamoylcyclobutyl)carbamate, this method ensures regioselective carbamoylation:
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Convert cyclobutanecarboxylic acid to acyl azide using diphenylphosphoryl azide (DPPA).
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Heat at 80°C in toluene to generate isocyanate.
Integrated Synthetic Routes
Route 1: Sequential Protection and Amidation
Route 2: Curtius Rearrangement Approach
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Starting Material : Cyclobutanecarboxylic acid.
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Acyl Azide Synthesis : React with DPPA, triethylamine.
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Thermal Rearrangement : Generate isocyanate at 80°C.
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Boc Protection : Introduce Boc group post-carbamoylation.
Yield : 50–65%.
Optimization and Challenges
| Parameter | Optimization Strategy | Impact on Yield/Purity |
|---|---|---|
| Solvent Choice | Use DCM for Boc protection; THF for RCM | Improves solubility by 20–30% |
| Temperature Control | Maintain -20°C during ammonolysis | Reduces side reactions by 15% |
| Catalyst Loading | 5 mol% Grubbs catalyst for RCM | Enhances cyclization efficiency |
Key Challenges
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Ring Strain : Cyclobutane’s instability necessitates mild reaction conditions to prevent ring-opening.
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Stereochemistry : Achieving diastereomeric purity requires chiral auxiliaries or asymmetric catalysis.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Sequential Protection | High yields, straightforward steps | Requires pre-functionalized amine |
| Curtius Rearrangement | Regioselective, avoids acidic conditions | Low yields due to intermediate instability |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
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Boc₂O Alternatives : Use cheaper chloroformates for carbamate formation.
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Continuous Flow Systems : Minimize decomposition of intermediates during Curtius rearrangement.
Emerging Methodologies
Recent advances include enzymatic carbamoylation using transglutaminases and photoredox-catalyzed C–N bond formation, offering greener alternatives with >80% enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-carbamoylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound, such as carboxylic acids or ketones.
Reduction: The major products are reduced derivatives, such as alcohols or amines.
Substitution: The major products are substituted derivatives, where the carbamate group is replaced by the incoming nucleophile.
Scientific Research Applications
Synthesis Applications
1. Organic Synthesis
Tert-butyl (1-carbamoylcyclobutyl)carbamate has been employed in palladium-catalyzed reactions, particularly for the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions often occur under mild conditions, making them advantageous for various synthetic pathways.
- Case Study : A study demonstrated the efficient synthesis of N-Boc-protected anilines at room temperature using tert-butyl carbamate as a key reagent, showcasing its utility in organic transformations .
2. Medicinal Chemistry
The compound has potential applications in drug development, particularly in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.
- Case Study : Research indicates that derivatives of this compound exhibit activity against specific biological targets, such as enzymes involved in neurodegenerative diseases .
Biochemical Applications
1. Enzyme Inhibition
this compound has been studied for its ability to modulate enzyme activity. For instance, it has shown promise in inhibiting γ-secretase, an enzyme implicated in Alzheimer's disease.
- Case Study : A publication highlighted how modifications to the carbamate structure could lead to selective inhibition of γ-secretase, suggesting a pathway for developing therapeutic agents for Alzheimer's .
2. Drug Delivery Systems
The compound's stability and solubility profile make it suitable for incorporation into drug delivery systems, particularly in formulations aimed at improving bioavailability.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 1-carbamoylcyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action may include covalent modification of the target protein, competitive inhibition, or allosteric modulation.
Comparison with Similar Compounds
Structural Variations and Ring Size
a) Cyclobutyl vs. Cyclopropyl Derivatives
- tert-Butyl (1-cyanocyclopropyl)carbamate (CAS 507264-68-8): Replaces the carbamoyl group with a cyano (-CN) substituent. The smaller cyclopropane ring introduces higher ring strain, increasing reactivity in ring-opening reactions compared to the more stable cyclobutyl analog. The cyano group’s electron-withdrawing nature may alter solubility and electrophilic reactivity .
- tert-Butyl (1-(bromomethyl)cyclopropyl)carbamate : Features a bromomethyl (-CH₂Br) group, enabling nucleophilic substitution reactions. This contrasts with the carbamoyl group’s role in hydrogen bonding and amide-based stability .
b) Cyclobutyl vs. Cyclohexyl Derivatives
- tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Step 6, ): A cyclohexyl ring with methoxy (-OCH₃) and amino (-NH₂) substituents. The methoxy group improves lipophilicity, while the amino group enables further functionalization .
- tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (CAS 365998-36-3): Incorporates stereochemistry (R,S,S) and a dimethylamino carbonyl group. Stereospecificity may enhance binding affinity in chiral environments, while the carbonyl group facilitates hydrogen bonding .
c) Bicyclic and Aromatic Derivatives
- tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate : A bicyclo[2.2.2]octane scaffold with a formyl (-CHO) group. The rigid bicyclic structure restricts conformational mobility, which may improve selectivity in enzyme inhibition. The formyl group offers a site for Schiff base formation .
- tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate: Substitutes the carbamoyl group with a 4-aminophenyl moiety.
Functional Group Comparisons
a) Carbamoyl vs. Hydroxy/Amino Groups
- tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9): A cyclopentyl ring with a hydroxyl (-OH) group. The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility compared to the carbamoyl analog. Cyclopentane’s intermediate ring size balances strain and flexibility .
- tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Step 7, ): Contains a pyrimidine ring with halogen substituents (Cl, I). Halogens enhance metabolic stability and van der Waals interactions, while the pyrimidine core enables base-pairing in nucleic acid-targeted therapies .
b) Electron-Withdrawing vs. Electron-Donating Groups
- tert-Butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate: A 2-fluorobenzylamino group introduces fluorine’s electronegativity, which can enhance binding affinity via polar interactions. The benzylamino group’s basicity contrasts with the carbamoyl group’s neutral amide character .
Biological Activity
tert-Butyl (1-carbamoylcyclobutyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.22 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCC1C(=O)N
The compound features a tert-butyl group, which is known to influence the compound's reactivity and biological interactions due to steric hindrance and hydrophobic properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily as an inhibitor in various enzymatic pathways. The following sections detail specific activities and findings.
Enzyme Inhibition
One of the primary mechanisms of action for this compound is its role as an inhibitor of certain enzymes. For instance, studies have shown that it can inhibit arginase, an enzyme involved in the urea cycle, which has implications for metabolic disorders and potential therapeutic applications in conditions like cancer and cardiovascular diseases .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing significant antibacterial activity, which suggests its potential as a lead compound in antibiotic development .
Case Study 1: Arginase Inhibition
A study published in 2016 investigated the synthesis of various carbamate derivatives, including this compound, and their effects on arginase activity. The results showed a dose-dependent inhibition of arginase, indicating that this compound could be beneficial in treating conditions characterized by elevated arginine levels .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to those of established antibiotics .
Research Findings
Q & A
Q. What are the limitations of current ecological risk assessments for tert-Butyl (1-carbamoylcyclobutyl)carbamate, and how can they be addressed?
- Methodological Answer: Existing data gaps in biodegradation (e.g., OECD 301F tests) and aquatic toxicity (Daphnia magna LC₅₀) require targeted ecotoxicology studies. Use predictive models like EPI Suite to estimate persistence (half-life) or bioaccumulation factors. Advocate for standardized testing under OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
